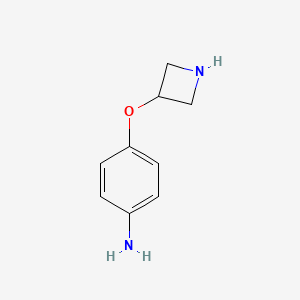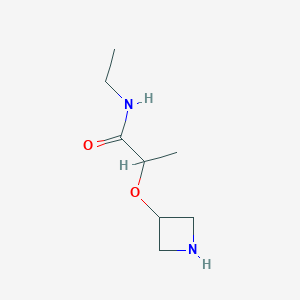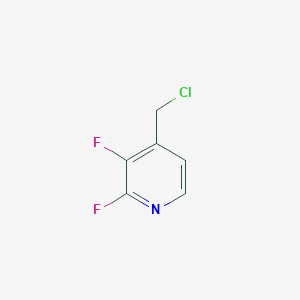
4-(Chloromethyl)-2,3-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,3-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the second and third positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-difluoropyridine typically involves the chloromethylation of 2,3-difluoropyridine. One common method includes the reaction of 2,3-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of safer chloromethylating agents and optimized reaction conditions can minimize the formation of by-products and reduce environmental impact .
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
科学研究应用
4-(Chloromethyl)-2,3-difluoropyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
相似化合物的比较
2,3-Difluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2,3-difluoropyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect reactivity and selectivity in chemical reactions.
4-(Chloromethyl)-3,5-difluoropyridine: Differently substituted pyridine with fluorine atoms at the third and fifth positions, altering its electronic properties and reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C6H4ClF2N |
|---|---|
分子量 |
163.55 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,3-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI 键 |
WPWPOWFLUPXKAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CCl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)

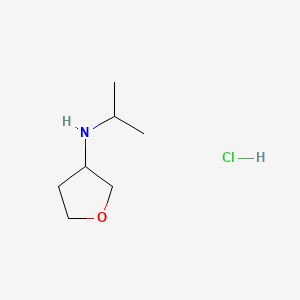

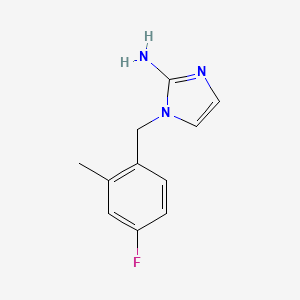
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
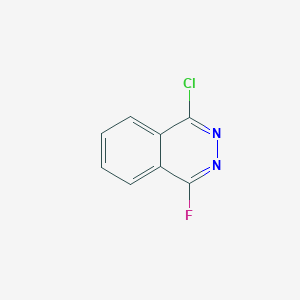
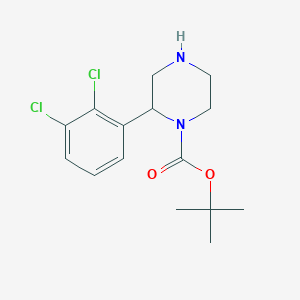
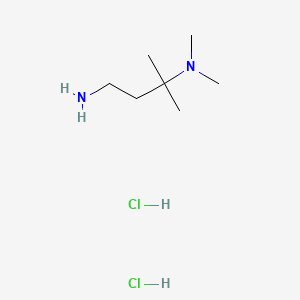
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
